Slaframine
Overview
Description
Slaframine is a bicyclic alkaloid mycotoxin produced by the fungus Rhizoctonia leguminicola, which is a common pathogen of red clover (Trifolium pratense) . This compound is known for causing excessive salivation, commonly referred to as “slobbers,” in various animals . This compound has the molecular formula C₁₀H₁₈N₂O₂ and is characterized by its unique structure, which includes an indolizidine ring system .
Preparation Methods
Slaframine is typically produced by the fungus Rhizoctonia leguminicola under wet and humid conditions . The industrial production of this compound involves the cultivation of this fungus on suitable substrates, such as red clover, under controlled environmental conditions to maximize the yield of the mycotoxin . The biosynthesis of this compound in the fungus involves several enzymatic steps, including the conversion of pipecolic acid to hydroxyindolizidine .
Chemical Reactions Analysis
Slaframine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of this compound can lead to the formation of its reduced analogs.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetate ester group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions include N-oxide derivatives, reduced analogs, and substituted indolizidine compounds .
Scientific Research Applications
Slaframine has several scientific research applications, including:
Mechanism of Action
Slaframine exerts its effects by acting as a parasympathomimetic compound, which means it mimics the action of the parasympathetic nervous system . It primarily targets cholinergic receptors, leading to increased secretion by salivary glands, pancreas, and other exocrine glands . The activation of these receptors results in the characteristic excessive salivation observed in animals exposed to this compound .
Comparison with Similar Compounds
Slaframine belongs to the class of indolizidine alkaloids, which includes several other compounds with similar structures and biological activities . Some of the similar compounds include:
Swainsonine: Another mycotoxin produced by Rhizoctonia leguminicola, known for causing locoism in livestock.
Castanospermine: An indolizidine alkaloid with anti-cancer and anti-HIV properties.
Pumiliotoxin A: An indolizidine alkaloid found in the skin of poison-dart frogs, known for its effects on muscle contraction.
This compound is unique among these compounds due to its specific parasympathomimetic activity, which primarily affects exocrine gland function .
Properties
IUPAC Name |
[(1S,6S,8aS)-6-amino-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)14-10-4-5-12-6-8(11)2-3-9(10)12/h8-10H,2-6,11H2,1H3/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIUHLPAZILPSG-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN2C1CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCN2[C@H]1CC[C@@H](C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942108 | |
Record name | (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20084-93-9 | |
Record name | (-)-Slaframine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20084-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Slaframine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020084939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,6S,8aS)-1-Acetoxy-6-aminooctahydroindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SLAFRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51H2386GWI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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